2,3,4,6-Tetra-O-benzyl-D-galactono-1,5-lactone
Overview
Description
Synthesis Analysis
The synthesis of derivatives similar to 2,3,4,6-Tetra-O-benzyl-D-galactono-1,5-lactone often involves the modification of D-galactono-1,4-lactone. For instance, 2,3,4,6-Tetra-O-methyl-D-galactonic acid was prepared from D-galactono-1,4-lactone through a sequence involving tritylation, O-permethylation, and deprotection, leading to the synthesis of per-O-methyl-D-galactono-1,6-lactone which was used as a precursor in copolymerization with epsilon-caprolactone (Romero Zaliz & Varela, 2006).
Molecular Structure Analysis
Structural studies on D-galactono-1,4-lactone derivatives, such as 3-deoxy-D-xylo-galactono-1,4-lactone, have confirmed the R configuration at the chiral center, showcasing the compound's utility as a synthetic intermediate under environmentally friendly conditions (Punzo et al., 2006).
Chemical Reactions and Properties
Chemical modifications of D-galactono-1,4-lactone include treatments like bromination, per-O-acetylation, and hydrogenolysis, leading to the synthesis of polydeoxygenated lactones and rare deoxy sugars, indicating the versatility of D-galactono-1,4-lactone derivatives in chemical synthesis (Rivas et al., 2018).
Physical Properties Analysis
Studies on O-benzoyl side-chain conformations in derivatives like 2,3,4,6-tetra-O-benzoyl-β-D-galactopyranosyl compounds have revealed little effect of O-benzoylation on bond lengths and angles, highlighting the structural stability of such derivatives (Turney et al., 2019).
Chemical Properties Analysis
The chemical properties of D-galactono-1,4-lactone derivatives, such as reactivity towards glycosidase inhibitors or polymerization capabilities, underscore their potential in synthesizing biologically relevant and novel materials (Zaliz & Varela, 2005).
Scientific Research Applications
Synthesis of Spiro Cyclic Acetals : It is a key ingredient in synthesizing spiro cyclic acetals of α-diols and monosaccharides (Tamaru, Horito, & Yoshimura, 1980).
Synthesis of Cyclic Compounds : The compound aids in synthesizing various cyclic compounds, such as 2,5,6-tri-O-benzoyl-D-gulono-1,4-lactone and others (Gallo, Jeroncic, Varela, & Lederkremer, 1993).
Synthesizing D-Galactofuranose Derivatives : It is used in synthesizing 5-O- and 3,5-di-O-(beta-D-galactofuranosyl)-D-galactofuranose (Lederkremer, Marino, & Varela, 1990).
Synthesis of Piperidine Analogs : It's useful in synthesizing piperidine analogs of aldohexoses and aldohexono-1,5-lactones (Kováříková, Ledvina, & Šaman, 1999).
Enzyme Inhibition : It acts as a potent inhibitor of the enzyme hexa-galactono-1,4-lactone synthase (Marino, Varela, & Lederkremer, 1991).
Synthesis of Abequose : The synthesis of 2,3,4,6-Tetra-O-benzoyl-D-galactono-1,5-lactone leads to the synthesis of 3,6-dideoxy-D-xylo-hexose (abequose) (Moradei, Mortier, Varela, & Lederkremer, 1991).
Synthesis of Copolyesters : Its derivatives are used in preparing precursors for copolyesters with sugar comonomer incorporation (Romero Zaliz & Varela, 2006).
Synthesis of Anticancer Agents : It was used in the total synthesis of an anticancer agent, Mucocin, particularly in synthesizing the left-half segment (Takahashi & Nakata, 1999).
Future Directions
2,3,4,6-Tetra-O-benzyl-D-galactono-1,5-lactone finds extensive application within the biomedical sector . It is used as a reactant to synthesize various glucoside containing compounds as selective SGLT2 inhibitors for the treatment of type 2 diabetes mellitus . This suggests potential future directions in the development of new treatments for diabetes and other diseases.
properties
IUPAC Name |
(3R,4S,5S,6R)-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H34O6/c35-34-33(39-24-29-19-11-4-12-20-29)32(38-23-28-17-9-3-10-18-28)31(37-22-27-15-7-2-8-16-27)30(40-34)25-36-21-26-13-5-1-6-14-26/h1-20,30-33H,21-25H2/t30-,31+,32+,33-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUBVLQDEIIUIQG-JDIHBLRXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC2C(C(C(C(=O)O2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC[C@@H]2[C@@H]([C@@H]([C@H](C(=O)O2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H34O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30453681 | |
Record name | 2,3,4,6-Tetra-O-benzyl-D-galactono-1,5-lactone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30453681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
538.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4,6-Tetra-O-benzyl-D-galactono-1,5-lactone | |
CAS RN |
82598-84-3 | |
Record name | 2,3,4,6-Tetra-O-benzyl-D-galactono-1,5-lactone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30453681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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